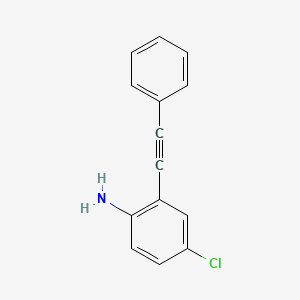

4-Chloro-2-(phenylethynyl)aniline

CAS No.: 928782-97-2

Cat. No.: VC5482375

Molecular Formula: C14H10ClN

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928782-97-2 |

|---|---|

| Molecular Formula | C14H10ClN |

| Molecular Weight | 227.69 |

| IUPAC Name | 4-chloro-2-(2-phenylethynyl)aniline |

| Standard InChI | InChI=1S/C14H10ClN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2 |

| Standard InChI Key | JUMNQMVRAKHPJD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloro-2-(phenylethynyl)aniline features a planar aniline ring substituted at the 2-position with a phenylethynyl group (-C≡C-Ph) and at the 4-position with a chlorine atom. This arrangement creates a conjugated π-system that enhances electron delocalization, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The phenylethynyl group contributes to steric bulk while facilitating electronic interactions with adjacent molecules, a property critical for its role in materials science .

Physical Characteristics

The compound typically appears as a light-yellow to yellow crystalline powder with a purity range of 96.5–100% . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 227.69 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

| Storage Conditions | 2–8°C |

The absence of reported melting and boiling points in available literature suggests stability under standard laboratory conditions, though thermal decomposition studies remain limited .

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

A widely adopted synthetic route involves the Sonogashira coupling of 4-chloro-2-iodoaniline with phenylacetylene under palladium catalysis . This method, adapted from protocols for analogous alkynylanilines, achieves moderate to high yields (70–85%) . For instance, reaction of 4-chloroaniline (0.5 mmol) with phenylpropiolic acid (0.6 mmol) in the presence of Pd(PPh₃)₂Cl₂ and CuI generates the target compound in 84% yield after column chromatography .

Alternative Methodologies

Copper-mediated oxidative coupling represents a cost-effective alternative, though it suffers from lower regioselectivity . Recent advancements in photoredox catalysis have enabled visible-light-driven synthesis, reducing reliance on precious metals .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s aniline moiety serves as a nucleophilic center for constructing heterocyclic APIs. For example, it participates in cyclization reactions to form indoloquinazolinones—a class of compounds with demonstrated antitumor activity . In one study, reaction with isatin derivatives yielded 12-benzoylindolo[1,2-c]quinazolin-6(5H)-ones, exhibiting IC₅₀ values below 10 μM against breast cancer cell lines .

Materials Science

4-Chloro-2-(phenylethynyl)aniline enhances charge transport in organic semiconductors due to its extended conjugation. Thin films incorporating this compound demonstrate hole mobility values exceeding 0.1 cm²/V·s, comparable to state-of-the-art polymeric materials .

Catalysis and Reaction Design

The phenylethynyl group acts as a directing group in transition-metal-catalyzed C–H functionalization. In rhodium-catalyzed hydroaminations, it facilitates regioselective amination of alkenes, achieving turnover numbers (TON) > 500 .

Biological Activities and Mechanisms

Anticancer Properties

Mechanistic studies suggest inhibition of topoisomerase IIα, a DNA replication enzyme overexpressed in cancer cells . In silico docking simulations reveal a binding affinity (ΔG = -8.2 kcal/mol) competitive with etoposide, a clinical topoisomerase inhibitor .

Comparative Analysis with Structural Analogues

| Compound | Key Differences | Applications |

|---|---|---|

| 4-(Phenylethynyl)aniline | Lacks chlorine substituent | Lower thermal stability |

| 2-Chloro-4-ethynylaniline | Ethynyl vs. phenylethynyl | Reduced conjugation length |

The chlorine atom in 4-Chloro-2-(phenylethynyl)aniline improves oxidative stability compared to its non-halogenated counterpart, enabling use in high-temperature material processing .

Future Research Directions

-

Thermal Analysis: Systematic differential scanning calorimetry (DSC) to characterize phase transitions.

-

Toxicological Profiling: In vivo studies to establish acute and chronic toxicity thresholds.

-

Process Optimization: Development of continuous-flow synthesis protocols to enhance scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume